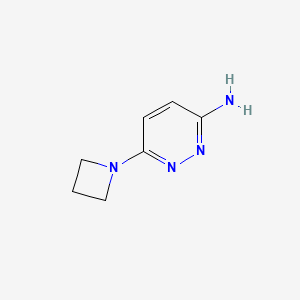![molecular formula C10H8N4O B1491750 2-(フラン-2-イル)ピラゾロ[1,5-a]ピリミジン-6-アミン CAS No. 1476093-87-4](/img/structure/B1491750.png)
2-(フラン-2-イル)ピラゾロ[1,5-a]ピリミジン-6-アミン
説明
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound. It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .科学的研究の応用
抗菌および抗真菌用途
この化合物は、さまざまな細菌および真菌に対する阻害の可能性について調査されており、新しい抗菌剤の開発に有望です .
がん研究
これは、コラーゲン誘導性ディスコイディン ドメイン レセプター活性化の阻害に関連する研究に関与しており、がん研究において重要です .
材料科学
この化合物は、その顕著な光物理的特性により、特に光学用途において材料科学の分野で注目を集めています .
医薬品化学
この化合物は、医薬品化学において大きな影響を与えているN-ヘテロ環式化合物のファミリーに属しており、さまざまな誘導体がその治療的可能性について研究されています .
製薬用途
これは重要な構造モチーフとして、製薬において重要な用途があり、誘導体の合成経路はここ数十年で劇的に増加しています .
農薬開発
染料と顔料
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as protein kinases, leading to changes in their activity .
Biochemical Pathways
Given its potential inhibition of protein kinases , it could affect pathways related to cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
Related compounds have shown good oral bioavailability , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its potential inhibition of protein kinases , it could lead to changes in cell growth, differentiation, migration, and metabolism.
将来の方向性
The future directions for 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs. This could be achieved through the design of more efficient synthesis pathways and the study of its various applications .
生化学分析
Biochemical Properties
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can modulate cellular processes such as proliferation and apoptosis . Additionally, this compound has shown affinity for binding to specific receptors, thereby influencing signal transduction mechanisms within cells .
Cellular Effects
The effects of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways . Furthermore, 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific kinases, which disrupts phosphorylation events critical for cell signaling . This compound also binds to DNA and RNA, affecting gene expression by modulating transcription and translation processes . Additionally, 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can interact with various proteins, leading to changes in their conformation and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine.
Dosage Effects in Animal Models
The effects of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.
Metabolic Pathways
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine.
Transport and Distribution
The transport and distribution of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and energy metabolism . The subcellular localization of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is critical for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBJPJWVUZUBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491667.png)
![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)
![7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491670.png)
![7-(azidomethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491674.png)
![7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491675.png)
![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491676.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491680.png)
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491681.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1491682.png)

![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)

![N-{[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B1491687.png)

